1-(Chloromethyl)cyclohexane-1-carbaldehyde

Description

Contextual Significance of Halogenated Cyclohexane (B81311) Derivatives in Organic Chemistry

Halogenated cyclohexane derivatives are fundamental building blocks in organic synthesis. The inclusion of a halogen atom on the cyclohexane framework introduces a site of reactivity, primarily serving as a good leaving group in nucleophilic substitution (Sₙ2) and elimination (E2) reactions. The stereochemical orientation of the halogen, whether axial or equatorial, significantly influences the reaction rates and pathways. For E2 eliminations to occur efficiently, a periplanar arrangement of the hydrogen and the leaving group is required, which in cyclohexanes, translates to a strong preference for both groups to be in axial positions. nih.govlibretexts.org

The presence of a halogen can also influence the conformational equilibrium of the cyclohexane ring. While substituents generally prefer the more stable equatorial position to minimize steric interactions, the specific halogen and its interactions with other ring substituents can lead to more complex conformational landscapes. libretexts.org These derivatives are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials, where the halogen can be replaced or used to direct further chemical transformations.

Unique Structural Attributes and Functional Group Interplay: The Chloromethyl and Carbaldehyde Moieties on a Cyclohexane Framework

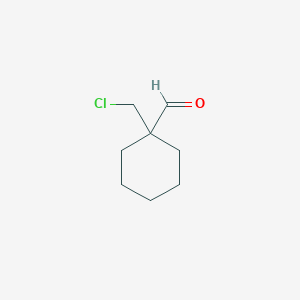

The structure of 1-(chloromethyl)cyclohexane-1-carbaldehyde is notable for its 1,1-disubstitution pattern on the cyclohexane ring, creating a quaternary carbon center. This arrangement fixes the spatial relationship between the chloromethyl and carbaldehyde groups.

The chloromethyl group (-CH₂Cl) is a highly reactive functional group in organic chemistry. ontosight.aiwikipedia.org It can act as an electrophilic site, making it susceptible to nucleophilic attack, thereby allowing for the introduction of a wide variety of other functional groups. This group is often used in alkylation reactions and for the introduction of protecting groups in multi-step syntheses. chempanda.comorgsyn.org

The carbaldehyde group (-CHO) is also a versatile functional group. The carbonyl carbon is electrophilic and readily undergoes nucleophilic addition reactions, which are fundamental to forming new carbon-carbon bonds. wikipedia.org Aldehydes are generally more reactive than ketones due to reduced steric hindrance and the presence of only one electron-donating alkyl group. libretexts.org Furthermore, α-chloro aldehydes are known to be particularly reactive intermediates in organic synthesis. researchgate.netacs.org

The interplay between these two functional groups on the same carbon atom of a cyclohexane ring presents intriguing synthetic possibilities. The molecule can act as a bifunctional building block, where each group can react independently or sequentially. For instance, the aldehyde could first undergo a Wittig reaction to form an alkene, followed by a substitution reaction at the chloromethyl group. Alternatively, the proximity of the two groups could facilitate intramolecular reactions to form novel cyclic or spirocyclic structures.

From a stereochemical perspective, 1,1-disubstituted cyclohexanes exist as an equilibrium of two chair conformations. In the case of this compound, one group will be in an axial position while the other is equatorial in any given chair conformer. mvpsvktcollege.ac.inlibretexts.org The ring flip would interchange these positions. The relative steric bulk of the chloromethyl and carbaldehyde groups will determine the favored conformation. libretexts.orgminia.edu.eg

Overview of Research Scope and Academic Relevance

The academic relevance of this compound lies in its potential as a versatile synthetic intermediate. The dual functionality allows for a diverse range of chemical transformations, making it a valuable starting material for constructing complex molecular architectures, including those found in natural products and bioactive compounds that contain a cyclohexane motif. nih.govnih.gov

Future research could explore its utility in:

Tandem Reactions: Designing reaction sequences where both functional groups participate in a single synthetic operation to rapidly build molecular complexity.

Synthesis of Heterocycles and Spirocycles: Utilizing the proximate reactive centers for intramolecular cyclization reactions to generate novel ring systems.

Medicinal Chemistry: Serving as a scaffold for the synthesis of new chemical entities to be evaluated for biological activity, as many bioactive compounds contain functionalized cyclohexane rings. nih.gov

Materials Science: Incorporating this molecule into polymers or other materials to impart specific chemical properties.

The study of this and similar bifunctional molecules contributes to a deeper understanding of chemical reactivity and the strategic planning of complex synthetic routes. acs.orgrsc.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13ClO |

|---|---|

Molecular Weight |

160.64 g/mol |

IUPAC Name |

1-(chloromethyl)cyclohexane-1-carbaldehyde |

InChI |

InChI=1S/C8H13ClO/c9-6-8(7-10)4-2-1-3-5-8/h7H,1-6H2 |

InChI Key |

SBBMBJNFQVTPTR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(CCl)C=O |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements

Strategies for Cyclohexane (B81311) Ring Functionalization Precursors

The creation of the core cyclohexane structure with appropriate handles for further functionalization is the initial challenge. Methodologies often begin with either pre-existing cyclic structures or build the ring through cycloaddition reactions.

Cyclohexanone serves as a versatile and common starting material for the synthesis of substituted cyclohexanes. beilstein-journals.orgorganic-chemistry.orggoogle.com The carbon atom alpha to the carbonyl group is readily functionalized through enolate chemistry. Direct α-alkylation can be employed to introduce carbon-based substituents. nih.govresearchgate.net For a 1,1-disubstituted product, a sequential alkylation strategy can be envisioned. The first alkylation would introduce a precursor for either the carbaldehyde or the chloromethyl group. For example, alkylation with an appropriate one-carbon electrophile could be followed by a second alkylation to install the second functional group precursor.

However, achieving controlled dialkylation on the same carbon can be challenging due to competing side reactions. An alternative approach involves cascade reactions, such as a Michael-Claisen process, which can construct the cyclohexane-1,3-dione ring system from acyclic precursors. organic-chemistry.org This dione (B5365651) can then be selectively modified. For instance, one ketone could be protected while the other is converted to the desired functional groups, or the dione could be transformed into a vinylogous ester to direct further reactions.

The Diels-Alder reaction is a powerful and convergent method for forming six-membered rings with good stereochemical and regiochemical control. wikipedia.orgnih.gov This [4+2] cycloaddition involves the reaction of a conjugated diene with a substituted alkene (dienophile) to create a cyclohexene (B86901) derivative. rdd.edu.iqcerritos.edu

To synthesize a precursor for 1-(chloromethyl)cyclohexane-1-carbaldehyde, a diene could be reacted with a dienophile containing precursors for the required functional groups. For instance, a dienophile such as 2-chloroacrylonitrile (B132963) could react with a suitable diene. The resulting cyclohexene would possess both a chloro and a nitrile group at the same position, which could then be elaborated to the target chloromethyl and carbaldehyde groups, respectively. The versatility of the Diels-Alder reaction allows for the synthesis of highly substituted and sterically hindered cyclohexenes, which can be difficult to access through other methods. researchgate.net

Introduction of the Carbaldehyde Moiety

Once a suitably substituted cyclohexane precursor is obtained, the next critical step is the introduction of the carbaldehyde group. This can be achieved through oxidation of a primary alcohol or by forming a new carbon-carbon bond using organometallic reagents.

The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. libretexts.org If the synthetic precursor is a 1-(chloromethyl)-1-(hydroxymethyl)cyclohexane, a mild and selective oxidizing agent is required to prevent over-oxidation to the carboxylic acid. organic-chemistry.orgorganic-chemistry.orgresearchgate.net Several reagents are effective for this purpose. wikipedia.org

The Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.orgchemistrysteps.comjk-sci.comorganic-chemistry.orgmissouri.edu Another highly effective method is the Dess-Martin oxidation, which employs the hypervalent iodine reagent Dess-Martin periodinane (DMP). wikipedia.orgalfa-chemistry.comwikipedia.orgchemistrysteps.comthermofisher.com DMP offers advantages such as neutral pH, rapid reaction times, and high yields, making it suitable for sensitive substrates. wikipedia.orgalfa-chemistry.com

Table 1: Comparison of Common Reagents for Primary Alcohol to Aldehyde Oxidation

| Reagent System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Swern Oxidation | DMSO, (COCl)₂, Et₃N, CH₂Cl₂, -78 °C | Mild, high yields, avoids toxic metals. organic-chemistry.org | Requires cryogenic temperatures, produces malodorous dimethyl sulfide. organic-chemistry.org |

| Dess-Martin Periodinane (DMP) | DMP, CH₂Cl₂, Room Temp. | Neutral pH, fast, high yields, high chemoselectivity. wikipedia.org | Reagent is expensive and potentially explosive. wikipedia.org |

| Pyridinium Chlorochromate (PCC) | PCC, CH₂Cl₂, Room Temp. | Readily available, simple procedure. | Chromium-based reagent (toxic), can be acidic. |

Grignard reagents provide a powerful method for forming carbon-carbon bonds. To introduce a formyl group, a Grignard reagent derived from a suitable cyclohexane precursor, such as 1-bromo-1-(chloromethyl)cyclohexane, can be reacted with a formylating agent. sci-hub.seacs.orgmdma.ch

Common formylating agents include ethyl formate (B1220265) and ethyl orthoformate. sci-hub.sevaia.compearson.com The reaction of a Grignard reagent with ethyl formate initially forms the aldehyde, but a second addition of the Grignard reagent can occur to produce a secondary alcohol. vaia.compearson.com To control this, the reaction is often run at low temperatures with an excess of the formate ester. acs.org A more controlled synthesis involves using triethyl orthoformate to produce a diethyl acetal, which can be subsequently hydrolyzed under acidic conditions to yield the desired aldehyde. wikipedia.org Alternatively, reagents like N-formylpiperidine can effectively transfer a formyl group to a Grignard reagent to produce an aldehyde in good yield. orgsyn.orgresearchgate.net

Selective Chloromethylation Methodologies

The introduction of the chloromethyl group at a quaternary carbon requires a selective and robust method. The most common strategy involves the conversion of a primary alcohol (a hydroxymethyl group) into the corresponding chloride. This approach is often preferable to direct chloromethylation of a C-H bond, which typically lacks selectivity.

If the synthetic intermediate is 1-(hydroxymethyl)cyclohexane-1-carbaldehyde (B8729851) (with the aldehyde group potentially protected as an acetal), the primary hydroxyl group can be converted to a chloromethyl group. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation. researchgate.netwikipedia.orgresearchgate.net The reaction typically proceeds with good yield, converting the alcohol into a chlorosulfite intermediate which is then displaced by the chloride ion. libretexts.orglibretexts.orgyoutube.com Pyridine is often added to neutralize the HCl generated during the reaction. For tertiary alcohols, thionyl chloride in solvents like toluene (B28343) has also been shown to be effective. google.com The use of catalytic dimethylformamide (DMF) can also facilitate the reaction by forming the Vilsmeier-Haack reagent in situ, which is a highly active chlorinating agent. commonorganicchemistry.com

Direct Chloromethylation Reactions (e.g., using Formaldehyde (B43269) and Hydrochloric Acid)

A primary and historically significant method for introducing a chloromethyl group is the direct chloromethylation reaction, often referred to as the Blanc reaction when applied to aromatic systems. This electrophilic substitution reaction traditionally utilizes formaldehyde and hydrogen chloride, frequently in the presence of a Lewis acid catalyst such as zinc chloride. While the Blanc reaction is well-documented for aromatic substrates, the principles can be adapted for the α-chloromethylation of a cyclic aldehyde like cyclohexanecarbaldehyde.

The reaction mechanism involves the in situ formation of a reactive electrophile from formaldehyde and HCl. This electrophile, likely a chloromethyl cation (ClCH₂⁺) or a related species, then attacks the α-carbon of the aldehyde. The presence of the aldehyde group directs the substitution to the adjacent carbon atom.

A general representation of this reaction is as follows:

Cyclohexanecarbaldehyde + Formaldehyde + HCl (in the presence of a catalyst) → this compound

The efficiency of this reaction is contingent on several factors, including the choice of catalyst, reaction temperature, and the concentration of reactants. A key challenge in this approach is the potential for side reactions, such as polymerization of formaldehyde or the formation of undesired byproducts.

| Parameter | Condition | Effect on Reaction |

| Catalyst | Zinc Chloride (ZnCl₂) | Enhances the electrophilicity of the chloromethylating agent. |

| Reactants | Formaldehyde, Hydrochloric Acid | Serve as the source for the chloromethyl group. |

| Temperature | Moderate | Controls the reaction rate and minimizes side reactions. |

| Solvent | Aprotic solvents | Can improve the solubility of reactants and stability of intermediates. |

Chloromethylation via Halogenated Methane (B114726) Derivatives (e.g., Chloromethane with Cyclohexanol (B46403) Derivatives)

An alternative strategy for the synthesis of this compound involves the use of halogenated methane derivatives, such as chloromethane, in conjunction with a suitable cyclohexanol precursor. This multi-step approach offers a different pathway to the target molecule.

One plausible route begins with the reaction of a cyclohexanol derivative with a reagent that can introduce the chloromethyl group. For instance, a protected form of cyclohexanecarbaldehyde, such as an acetal, could be utilized to prevent unwanted reactions at the aldehyde functionality. The protected precursor could then be subjected to chloromethylation conditions.

Another conceptual pathway involves the initial synthesis of a hydroxymethyl derivative of cyclohexanecarbaldehyde, which is subsequently converted to the chloromethyl compound using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃).

The choice of a specific halogenated methane derivative and the reaction conditions would be critical to achieving the desired transformation while minimizing the formation of byproducts.

Industrial Scale Synthesis and Efficiency Considerations

The industrial-scale synthesis of this compound would necessitate careful consideration of factors such as cost-effectiveness, safety, and environmental impact. The direct chloromethylation route using formaldehyde and hydrochloric acid presents an economically viable option due to the low cost of the starting materials.

However, a significant concern in industrial chloromethylation processes is the potential formation of the highly carcinogenic byproduct bis(chloromethyl) ether (BCME) when formaldehyde and hydrogen chloride are used together. Stringent safety protocols and process controls would be imperative to prevent its formation and ensure worker safety.

Efficiency on an industrial scale would be maximized by optimizing reaction parameters to achieve high conversion rates and selectivity. This includes the development of robust catalytic systems that can be easily separated and recycled. Continuous flow reactors could offer advantages over batch processes by providing better control over reaction conditions and minimizing the accumulation of hazardous intermediates.

Comparative Analysis of Synthetic Yields and Stereoselectivity

A comparative analysis of the potential synthetic pathways for this compound would be essential for selecting the most appropriate method for a given application.

Stereoselectivity: The synthesis of this compound creates a chiral center at the C1 position of the cyclohexane ring. Therefore, the stereochemical outcome of the synthesis is a critical consideration.

Direct Chloromethylation: This reaction is likely to proceed through a planar enol or enolate intermediate, which would lead to a racemic mixture of the (R) and (S) enantiomers. Achieving stereoselectivity in this direct approach would be challenging without the use of a chiral catalyst or auxiliary.

Synthesis from Chiral Precursors: A more reliable method for obtaining a specific enantiomer would involve starting with an enantiomerically pure cyclohexanol or cyclohexanecarbaldehyde derivative. The subsequent reaction steps would need to be carefully chosen to proceed with retention or a predictable inversion of configuration at the stereocenter.

| Synthetic Pathway | Potential Advantages | Potential Disadvantages | Expected Yield (Hypothetical) | Expected Stereoselectivity |

| Direct Chloromethylation | Fewer steps, cost-effective reagents. | Potential for low yields and byproduct formation (including BCME). | Moderate | Racemic |

| Multi-step Synthesis | Higher potential for purity and yield, better control over stereochemistry. | More complex, potentially higher cost. | Good to Excellent | Can be stereoselective if starting from a chiral precursor. |

Further research and development would be necessary to optimize these synthetic pathways and fully characterize the yields and stereoselectivity for the synthesis of this compound.

Reactivity Profiles and Chemical Transformations

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a key site for a variety of transformations, including oxidation, reduction, condensation, and reductive amination.

Oxidation to Carboxylic Acid Derivatives

The aldehyde functional group of 1-(chloromethyl)cyclohexane-1-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 1-(chloromethyl)cyclohexane-1-carboxylic acid. This transformation is a fundamental reaction in organic synthesis. A common and effective method for this oxidation is the Jones oxidation. adichemistry.comwikipedia.orgorganic-chemistry.org The Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a powerful oxidizing agent that converts primary alcohols and aldehydes to carboxylic acids. adichemistry.comwikipedia.orgorganic-chemistry.org

The reaction proceeds by the addition of the Jones reagent to an acetone (B3395972) solution of the aldehyde. The aldehyde is first hydrated to form a gem-diol, which is then oxidized by the chromic acid to the carboxylic acid. chem-station.com The progress of the reaction is often indicated by a color change from the orange-red of Cr(VI) to the green of Cr(III). adichemistry.com

Table 1: Oxidation of this compound

| Reactant | Reagent | Product |

| This compound | Jones Reagent (CrO₃, H₂SO₄, H₂O) | 1-(Chloromethyl)cyclohexane-1-carboxylic acid |

Reduction to Primary and Secondary Alcohols

The aldehyde group can be reduced to a primary alcohol, (1-(chloromethyl)cyclohexyl)methanol, using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). organic-chemistry.orgyoutube.com

Lithium aluminum hydride is a potent reducing agent capable of reducing a wide range of carbonyl compounds, including aldehydes, to their corresponding alcohols. organic-chemistry.orgyoutube.com The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting alkoxide.

Sodium borohydride is a milder and more selective reducing agent that is also effective for the reduction of aldehydes and ketones. organic-chemistry.org Due to its greater stability in protic solvents, NaBH₄ reductions are often performed in alcohols like methanol (B129727) or ethanol.

Table 2: Reduction of this compound

| Reactant | Reagent | Product |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | (1-(Chloromethyl)cyclohexyl)methanol |

| This compound | Sodium Borohydride (NaBH₄) | (1-(Chloromethyl)cyclohexyl)methanol |

Condensation Reactions

The aldehyde functionality of this compound can participate in various condensation reactions to form new carbon-carbon bonds. A prominent example is the Horner-Wadsworth-Emmons (HWE) reaction, which is a widely used method for the stereoselective synthesis of alkenes. wikipedia.orgnrochemistry.comresearchgate.net

In the HWE reaction, a phosphonate-stabilized carbanion reacts with an aldehyde or ketone to produce an alkene. wikipedia.org This reaction typically favors the formation of the (E)-alkene. wikipedia.orgnrochemistry.com The phosphonate (B1237965) carbanion is generated by treating a phosphonate ester with a base, such as sodium hydride or an alkoxide. This carbanion then undergoes nucleophilic addition to the aldehyde, followed by elimination to yield the alkene and a water-soluble phosphate (B84403) byproduct. wikipedia.org For example, the reaction of this compound with triethyl phosphonoacetate in the presence of a base would yield an α,β-unsaturated ester.

Table 3: Horner-Wadsworth-Emmons Reaction

| Aldehyde | Phosphonate Reagent | Base | Product |

| This compound | Triethyl phosphonoacetate | Sodium Hydride (NaH) | Ethyl 2-(1-(chloromethyl)cyclohexyl)acrylate |

Reductive Amination Pathways

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. This process involves the initial formation of an imine or enamine from the reaction of the aldehyde with an amine, followed by in-situ reduction to the corresponding amine.

A highly effective and mild reagent for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.orgharvard.edunih.gov This reagent is particularly selective for the reduction of the intermediate iminium ion in the presence of the starting aldehyde. reddit.com The reaction is typically carried out in a solvent like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF), and can be performed with a wide range of primary and secondary amines. For instance, the reaction of this compound with dimethylamine (B145610) in the presence of sodium triacetoxyborohydride would yield N,N-dimethyl-1-(1-(chloromethyl)cyclohexyl)methanamine. tcichemicals.com

Table 4: Reductive Amination of this compound

| Aldehyde | Amine | Reducing Agent | Product |

| This compound | Dimethylamine | Sodium Triacetoxyborohydride | N,N-Dimethyl-1-(1-(chloromethyl)cyclohexyl)methanamine |

Reactions Involving the Chloromethyl Group

The chloromethyl group is an excellent electrophilic site for nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The chlorine atom in the chloromethyl group is a good leaving group, making this position susceptible to attack by a variety of nucleophiles. This allows for the introduction of a wide range of functional groups.

A classic example of such a transformation is the reaction with sodium cyanide, which results in the formation of a nitrile. pearson.com This reaction, typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or in an alcoholic solvent, proceeds via an Sₙ2 mechanism. The resulting nitrile can be a valuable synthetic intermediate, as it can be further hydrolyzed to a carboxylic acid or reduced to a primary amine. For example, the reaction of this compound with sodium cyanide would yield 1-(cyanomethyl)cyclohexane-1-carbaldehyde.

Table 5: Nucleophilic Substitution on the Chloromethyl Group

| Reactant | Nucleophile | Product |

| This compound | Sodium Cyanide (NaCN) | 1-(Cyanomethyl)cyclohexane-1-carbaldehyde |

Eliminations Leading to Unsaturated Systems

The structural framework of this compound features a primary alkyl chloride, which can undergo elimination reactions, typically via an E2 mechanism, in the presence of a strong, sterically hindered base. The regioselectivity of this elimination is predetermined as there is only one possible proton to be abstracted that can lead to the formation of a double bond. The expected product of such an elimination reaction is cyclohex-1-enecarbaldehyde.

For an E2 elimination to occur in a cyclohexane (B81311) system, a specific stereochemical arrangement is required: the leaving group (in this case, the chlorine atom) and the abstracted proton must be in an anti-periplanar conformation. libretexts.orgchemistrysteps.com This means they must be on opposite sides of the carbon-carbon bond and lie in the same plane. In the chair conformation of a cyclohexane ring, this translates to both the leaving group and the beta-hydrogen being in axial positions. chemistrysteps.comyoutube.com

In the case of this compound, the reacting groups are on a substituent attached to the ring. The key dihedral angle for the E2 elimination is not within the ring itself but between the C-H bond on the cyclohexane ring and the C-Cl bond of the chloromethyl group. The conformational flexibility of the cyclohexyl group and the rotation around the carbon-carbon single bond connecting it to the chloromethyl group allow the necessary anti-periplanar arrangement to be achieved for the elimination to proceed.

The general transformation can be depicted as follows:

Table 1: Anticipated Products of Elimination Reactions

| Reactant | Base | Expected Major Product |

|---|---|---|

| This compound | Strong, non-nucleophilic base (e.g., Potassium tert-butoxide) | Cyclohex-1-enecarbaldehyde |

Carbon-Carbon Bond Forming Reactions (e.g., Wittig, Horner–Wadsworth–Emmons analogies)

The aldehyde functional group in this compound is a prime site for carbon-carbon bond formation through olefination reactions such as the Wittig reaction and the Horner–Wadsworth–Emmons (HWE) reaction. These reactions are fundamental in organic synthesis for converting aldehydes and ketones into alkenes. masterorganicchemistry.comorganic-chemistry.org

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a phosphonium (B103445) ylide). masterorganicchemistry.comyoutube.com The nature of the substituents on the ylide influences the stereochemical outcome of the resulting alkene. Non-stabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org

The Horner–Wadsworth–Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate carbanion. wikipedia.orgyoutube.com This reaction generally offers excellent stereoselectivity, predominantly forming the (E)-alkene. nrochemistry.comorganic-chemistry.org A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed, simplifying product purification. wikipedia.org The reaction proceeds through the nucleophilic addition of the phosphonate carbanion to the aldehyde, forming an intermediate that eliminates to give the alkene. nrochemistry.com

For this compound, these reactions would proceed as follows:

Table 2: Expected Products of Olefination Reactions

| Reaction Type | Reagent | General Product Structure | Predominant Stereoisomer |

|---|---|---|---|

| Wittig Reaction (non-stabilized ylide) | Ph₃P=CHR | 1-(1-alkenyl)-1-(chloromethyl)cyclohexane | (Z)-alkene |

| Wittig Reaction (stabilized ylide) | Ph₃P=CHCO₂R | 1-(1-alkenyl)-1-(chloromethyl)cyclohexane | (E)-alkene |

| Horner–Wadsworth–Emmons Reaction | (EtO)₂P(O)CH₂CO₂Et + Base | 1-(1-alkenyl)-1-(chloromethyl)cyclohexane | (E)-alkene |

Dual Reactivity and Chemoselectivity Challenges

A significant challenge in the chemical manipulation of this compound lies in its dual reactivity. The molecule possesses two distinct electrophilic centers: the carbonyl carbon of the aldehyde and the carbon atom bearing the chlorine atom. This duality presents a chemoselectivity challenge, as a nucleophile could potentially react at either site.

For instance, a strong nucleophile could either add to the aldehyde carbonyl or displace the chloride via an S(_N)2 reaction. The choice of reagents and reaction conditions is therefore critical to direct the reaction towards the desired outcome. A soft nucleophile would likely favor S(_N)2 displacement of the chloride, while a hard nucleophile would preferentially attack the carbonyl carbon.

The use of organometallic reagents, such as Grignard reagents or organolithium compounds, would likely lead to addition to the aldehyde. To achieve selective reaction at the chloromethyl group, the aldehyde would first need to be protected, for example, as an acetal. This protecting group strategy would temporarily mask the reactivity of the aldehyde, allowing for selective manipulation of the chloromethyl group. Subsequent deprotection would then regenerate the aldehyde.

Investigating Intramolecular Cyclizations and Rearrangements

The bifunctional nature of this compound also opens up the possibility of intramolecular reactions. Under certain conditions, the molecule could potentially undergo intramolecular cyclization or rearrangement.

For example, the formation of an enolate or a related nucleophilic species at the carbon adjacent to the aldehyde could potentially lead to an intramolecular S(_N)2 reaction, displacing the chloride and forming a bicyclic system. The feasibility of such a reaction would depend on the ring size of the resulting product and the stereochemical constraints of the transition state.

Another possibility is a rearrangement reaction, potentially promoted by a Lewis acid. A Lewis acid could coordinate to the aldehyde oxygen, activating the molecule and potentially initiating a Wagner-Meerwein type rearrangement, although this is less likely given the structure.

A more plausible intramolecular reaction would involve the conversion of the aldehyde to a nucleophilic species that could then attack the electrophilic carbon of the chloromethyl group. For instance, conversion of the aldehyde to a hydrazone, followed by deprotonation, could generate a carbanion that could then cyclize. The success of such a strategy would be highly dependent on the specific reaction conditions and the stability of the intermediates.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 1-(Chloromethyl)cyclohexane-1-carbaldehyde by providing information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom. Although direct experimental spectra for this specific compound are not widely published, a detailed prediction of the ¹H and ¹³C NMR spectra can be constructed by analyzing structurally analogous compounds, primarily cyclohexanecarbaldehyde and (chloromethyl)cyclohexane.

In the ¹H NMR spectrum , the aldehydic proton is expected to be the most downfield-shifted signal, appearing as a singlet in the range of δ 9.5-10.0 ppm. This significant downfield shift is due to the strong deshielding effect of the electronegative oxygen atom of the carbonyl group. The protons of the chloromethyl (-CH₂Cl) group are anticipated to resonate as a singlet around δ 3.5-3.8 ppm. The electron-withdrawing chlorine atom causes a noticeable downfield shift for these protons. The protons on the cyclohexane (B81311) ring will appear as a complex series of overlapping multiplets in the upfield region, typically between δ 1.2 and 2.2 ppm. The protons on the carbon atoms adjacent to the quaternary carbon (C2 and C6) are expected to be the most downfield within this range due to their proximity to the electron-withdrawing substituents.

The ¹³C NMR spectrum provides a count of the unique carbon environments. The most downfield signal will be the carbonyl carbon of the aldehyde group, predicted to be in the δ 200-205 ppm region. The quaternary carbon (C1), bonded to both the aldehyde and the chloromethyl group, is expected to have a chemical shift in the range of δ 60-70 ppm. The carbon of the chloromethyl group is anticipated to appear around δ 50-60 ppm. The six carbons of the cyclohexane ring will resonate in the upfield region, typically between δ 20-40 ppm. The C2 and C6 carbons will be slightly downfield compared to the C3, C5, and C4 carbons due to the inductive effects of the substituents on C1.

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aldehydic H | 9.5 - 10.0 | Singlet (s) | 1H |

| Chloromethyl H₂ | 3.5 - 3.8 | Singlet (s) | 2H |

| Cyclohexane H | 1.2 - 2.2 | Multiplet (m) | 10H |

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 200 - 205 |

| C1 (Quaternary) | 60 - 70 |

| -CH₂Cl | 50 - 60 |

| C2, C6 | 30 - 40 |

| C3, C5 | 20 - 30 |

| C4 | 20 - 25 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

In the IR spectrum of this compound, the most prominent and diagnostic absorption would be the strong C=O stretching vibration of the aldehyde group, expected in the region of 1720-1740 cm⁻¹. The exact position is influenced by the electronic environment. Another key feature for the aldehyde is the C-H stretching vibration, which typically appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of the chloromethyl group would give rise to a C-Cl stretching vibration, generally observed in the range of 600-800 cm⁻¹. The cyclohexane ring will exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹.

Raman spectroscopy , which detects changes in polarizability, would also be effective in identifying these functional groups. The C=O stretch is typically a strong and sharp band in the Raman spectrum. The symmetric C-H stretching vibrations of the cyclohexane ring are also expected to be strong. Raman spectroscopy can be particularly useful for observing the C-Cl stretch, which can sometimes be weak in the IR spectrum.

Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch | 1720 - 1740 | Strong (IR, Raman) |

| Aldehyde | C-H Stretch | 2720, 2820 | Weak to Medium (IR) |

| Chloromethyl | C-Cl Stretch | 600 - 800 | Medium (IR, Raman) |

| Alkyl | C-H Stretch | 2850 - 2960 | Strong (IR, Raman) |

| Alkyl | C-H Bend | ~1450 | Medium (IR) |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis (HRMS, GC-MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

For this compound (C₈H₁₃ClO), the molecular ion peak (M⁺) in the mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of chlorine, this peak will exhibit a characteristic isotopic pattern, with a peak for the ³⁵Cl isotope (M⁺) and a smaller peak for the ³⁷Cl isotope (M+2) in an approximate 3:1 ratio. High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, confirming the elemental formula of C₈H₁₃ClO.

Gas Chromatography-Mass Spectrometry (GC-MS) would be suitable for the analysis of this compound, providing both retention time from the GC and a mass spectrum from the MS for identification.

The fragmentation of this compound under electron ionization would likely proceed through several pathways. Key fragmentation patterns could include:

Loss of the chlorine atom: A peak corresponding to [M-Cl]⁺.

Loss of the chloromethyl radical: A peak corresponding to [M-CH₂Cl]⁺.

Loss of the formyl radical: A peak corresponding to [M-CHO]⁺.

Cleavage of the cyclohexane ring: Leading to a series of smaller fragment ions characteristic of substituted cyclohexanes.

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| [C₈H₁₃ClO]⁺ | Molecular Ion | 160/162 |

| [C₈H₁₃O]⁺ | [M-Cl]⁺ | 125 |

| [C₇H₁₀O]⁺ | [M-CH₂Cl]⁺ | 110 |

| [C₇H₁₃Cl]⁺ | [M-CHO]⁺ | 132/134 |

| [C₆H₁₁]⁺ | Cyclohexyl cation | 83 |

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid at a suitable temperature, X-ray crystallography could provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles.

A key structural aspect that could be elucidated is the conformational preference of the substituents on the cyclohexane ring. The cyclohexane ring adopts a chair conformation to minimize steric strain. The aldehyde and chloromethyl groups are attached to the same carbon atom, and X-ray crystallography would reveal whether these groups, and by extension the entire substituent group, preferentially occupy an axial or equatorial position. This information is crucial for understanding the steric and electronic interactions within the molecule. Furthermore, the crystal packing arrangement, showing intermolecular interactions such as dipole-dipole interactions involving the carbonyl and C-Cl bonds, could be determined.

Other Spectroscopic Methods for Electronic Transitions

Electronic transitions in this compound can be investigated using Ultraviolet-Visible (UV-Vis) spectroscopy . Aliphatic aldehydes typically exhibit a weak absorption band in the UV region corresponding to the n → π* (n to pi-star) electronic transition of the carbonyl group. This transition involves the promotion of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl double bond. For simple aliphatic aldehydes, this absorption is typically observed in the range of 270-300 nm. The presence of the chloromethyl group is not expected to significantly shift this absorption, as it is not in conjugation with the carbonyl group. The more intense π → π* transition for the carbonyl group occurs at a much shorter wavelength, typically below 200 nm, which is outside the range of standard UV-Vis spectrophotometers.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods) for Electronic Structure and Energetics

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and energetics of molecules like 1-(chloromethyl)cyclohexane-1-carbaldehyde. These methods solve approximations of the Schrödinger equation to provide information about electron distribution, molecular orbital energies, and thermodynamic properties.

Density Functional Theory (DFT) has become a popular approach due to its balance of computational cost and accuracy. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G* or larger), can be employed to optimize the molecular geometry and determine the ground-state electronic energy. Key parameters that can be derived include:

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Electron Density and Electrostatic Potential: These calculations can map the electron density distribution, highlighting electron-rich and electron-deficient regions. The electrostatic potential map would likely show a high electron density around the oxygen atom of the carbonyl group and the chlorine atom, indicating sites susceptible to electrophilic attack. Conversely, the carbon atom of the carbonyl group would be electron-deficient and prone to nucleophilic attack.

Energetics: DFT can be used to calculate the molecule's total energy, enthalpy of formation, and Gibbs free energy. These values are essential for predicting the spontaneity of reactions involving this compound.

Ab Initio Methods , such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a higher level of theory with potentially greater accuracy, albeit at a higher computational cost. These methods are based on first principles without empirical parameterization. For a molecule of this size, MP2 calculations could provide a more accurate description of electron correlation effects, which are important for determining precise energetic and geometric parameters.

A hypothetical table of calculated electronic properties for this compound, based on typical DFT calculations for similar molecules, is presented below.

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, related to ionization potential. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbital, related to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | ~2.5 D | Reflects the overall polarity of the molecule, arising from the electronegative Cl and O atoms. |

| Enthalpy of Formation (gas) | -250 kJ/mol | Represents the change in enthalpy during the formation of the compound from its constituent elements. |

Conformational Analysis and Rotational Isomerism

The non-planar nature of the cyclohexane (B81311) ring and the presence of two substituents on the same carbon atom lead to complex conformational possibilities for this compound. The primary conformational isomerism arises from the chair conformation of the cyclohexane ring and the rotation around the C-C and C-Cl bonds of the substituents.

For a 1,1-disubstituted cyclohexane, one substituent must be in an axial position and the other in an equatorial position in a chair conformation. A ring flip will interchange these positions. The relative stability of the two chair conformers is determined by the steric bulk and electronic properties of the substituents. In this case, the two conformers would be:

Chloromethyl group axial, carbaldehyde group equatorial.

Chloromethyl group equatorial, carbaldehyde group axial.

Computational methods can be used to calculate the energies of these conformers to determine the more stable arrangement. The preference is generally for the bulkier group to occupy the equatorial position to minimize steric strain from 1,3-diaxial interactions. Given the relative sizes of the chloromethyl and carbaldehyde groups, it is likely that the conformer with the chloromethyl group in the equatorial position would be slightly more stable, though the energy difference may be small.

Furthermore, rotational isomerism (rotamers) can occur due to rotation around the single bond connecting the substituents to the cyclohexane ring. For the carbaldehyde group, rotation around the C-CHO bond can influence the orientation of the carbonyl group relative to the ring. Similarly, rotation around the C-CH2Cl bond can alter the position of the chlorine atom.

A potential energy surface scan can be computationally generated by systematically changing the dihedral angles of interest and calculating the energy at each point. This would reveal the energy barriers to rotation and identify the most stable rotational isomers.

Below is an illustrative data table of the relative energies of the main conformers, as would be predicted by computational analysis.

| Conformer | Relative Energy (kJ/mol) | Population at 298 K (%) | Key Steric Interactions |

| Equatorial -CH2Cl / Axial -CHO | 0 (Reference) | ~60% | 1,3-diaxial interactions of the axial aldehyde group. |

| Axial -CH2Cl / Equatorial -CHO | ~1.5 | ~40% | 1,3-diaxial interactions of the axial chloromethyl group. |

| Twist-Boat Conformations | > 20 | < 1% | Higher ring strain compared to chair conformations. |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as nucleophilic addition to the carbonyl group or nucleophilic substitution at the chloromethyl group.

By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states and intermediates. The energy difference between the reactants and the transition state gives the activation energy, which is crucial for determining the reaction rate.

For example, the mechanism of the addition of a nucleophile (e.g., a Grignard reagent) to the carbonyl group could be modeled. This would involve:

Locating the transition state: The geometry of the transition state, where the new bond between the nucleophile and the carbonyl carbon is partially formed and the C=O double bond is partially broken, would be determined.

Calculating the activation energy: The energy of this transition state relative to the reactants would be calculated to predict the feasibility of the reaction.

Identifying intermediates: Any intermediates, such as the initial adduct before workup, would be characterized.

Similarly, the mechanism of an SN2 reaction at the chloromethyl group could be investigated. The calculations would model the approach of a nucleophile and the departure of the chloride ion, providing a detailed picture of the concerted process and its energetic profile.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational chemistry can predict various spectroscopic parameters, which can be invaluable for identifying and characterizing this compound.

Vibrational Frequencies: After a geometry optimization, a frequency calculation can be performed. This yields the vibrational modes of the molecule, which correspond to the absorption bands in an infrared (IR) spectrum. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. Key predicted vibrations would include the C=O stretch of the aldehyde, the C-Cl stretch, and various C-H stretching and bending modes of the cyclohexane ring.

NMR Chemical Shifts: The magnetic shielding tensors of the nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These can then be converted to NMR chemical shifts (¹H and ¹³C) by referencing them to a standard compound like tetramethylsilane (TMS). The predicted chemical shifts can aid in the assignment of experimental NMR spectra and can be sensitive to the conformational state of the molecule. For instance, the chemical shift of an axial proton is typically different from that of an equatorial proton.

An illustrative table of predicted key spectroscopic data is provided below.

| Spectroscopic Parameter | Predicted Value (Illustrative) | Assignment |

| IR Frequency (C=O) | ~1725 cm⁻¹ (scaled) | Aldehyde carbonyl stretch. |

| IR Frequency (C-Cl) | ~730 cm⁻¹ (scaled) | Chloromethyl C-Cl stretch. |

| ¹H NMR Shift (CHO) | ~9.5 ppm | Aldehyde proton. |

| ¹H NMR Shift (CH₂Cl) | ~3.6 ppm | Protons of the chloromethyl group. |

| ¹³C NMR Shift (C=O) | ~200 ppm | Carbonyl carbon. |

| ¹³C NMR Shift (C-Cl) | ~45 ppm | Carbon of the chloromethyl group. |

| ¹³C NMR Shift (C1) | ~50 ppm | Quaternary carbon of the cyclohexane ring. |

Studies on Intermolecular Interactions and Aggregation Behavior

Computational methods can also be used to study how molecules of this compound interact with each other or with solvent molecules. This is important for understanding its physical properties, such as boiling point and solubility, as well as its behavior in solution.

Dimerization and Aggregation: The potential for dimerization can be investigated by calculating the interaction energy of two molecules in various orientations. Due to the polar nature of the aldehyde and chloromethyl groups, dipole-dipole interactions would be significant. The most stable dimer configuration would likely involve an antiparallel arrangement of the dipoles to maximize electrostatic attraction.

Solvent Effects: The influence of a solvent can be modeled either explicitly, by including individual solvent molecules in the calculation, or implicitly, using a continuum solvent model (like the Polarizable Continuum Model, PCM). These models can predict how the solvent affects the conformational equilibrium and the energetics of reactions. For example, a polar solvent would be expected to stabilize the more polar conformers of the molecule.

By calculating the interaction energies and geometries of molecular clusters, insights can be gained into the aggregation behavior of the compound in the condensed phase.

Applications and Synthetic Utility

A Foundational Component in Complex Organic Synthesis

The dual reactivity of 1-(Chloromethyl)cyclohexane-1-carbaldehyde, stemming from the electrophilic nature of the aldehyde and the nucleophilic substitution-prone chloromethyl group, positions it as a powerful tool for the assembly of complex carbocyclic and heterocyclic scaffolds.

Synthesis of Polycyclic and Spirocyclic Systems

The rigid cyclohexane (B81311) framework combined with the two reactive functional groups provides an ideal starting point for intramolecular cyclization strategies to construct intricate polycyclic and spirocyclic systems. The aldehyde can participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions, to build up the carbon skeleton. Subsequently, the chloromethyl group can act as an electrophilic handle for intramolecular alkylation or other cyclization reactions, leading to the formation of fused or bridged ring systems.

For instance, the aldehyde functionality can be transformed into a nucleophilic species or a diene, which can then undergo an intramolecular reaction with the carbon bearing the chlorine atom. This strategic approach allows for the stereocontrolled synthesis of complex three-dimensional structures that are often found in natural products and medicinally important molecules. The inherent conformational rigidity of the cyclohexane ring can also impart a high degree of stereoselectivity in these cyclization reactions.

Spirocycles, which are characterized by two rings sharing a single carbon atom, are another class of compounds accessible from this precursor. mdpi.com The quaternary carbon atom of this compound serves as a pre-installed spiro center. Synthetic strategies can involve, for example, the conversion of the aldehyde to a suitable nucleophile that can then displace the chloride ion in an intramolecular fashion, directly forming the spirocyclic junction. The synthesis of such spiro-compounds is of significant interest due to their prevalence in biologically active molecules. nih.gov

Table 1: Potential Reactions for Polycyclic and Spirocyclic Synthesis

| Reaction Type | Role of Aldehyde Group | Role of Chloromethyl Group | Resulting Structure |

| Intramolecular Aldol Condensation | Enolate formation | Electrophile (after conversion) | Fused or Bridged Polycycle |

| Intramolecular Wittig Reaction | Ylide formation | Electrophile | Fused or Bridged Polycycle |

| Intramolecular Alkylation | Conversion to a nucleophile | Electrophile | Spirocycle or Fused Polycycle |

| Diels-Alder Reaction | Dienophile or Diene (after modification) | Functional group handle | Polycyclic System |

Precursor for Advanced Heterocyclic Compounds

The aldehyde and chloromethyl functionalities of this compound are also well-suited for the synthesis of a wide variety of heterocyclic compounds. The aldehyde can react with binucleophiles, such as hydrazines, hydroxylamines, and ureas, to form five- and six-membered heterocyclic rings. The chloromethyl group can then be used to introduce further complexity or to anchor the heterocyclic moiety to other molecular fragments.

For example, condensation of the aldehyde with a substituted hydrazine (B178648) could yield a pyrazoline derivative. Subsequent intramolecular N-alkylation involving the chloromethyl group could then lead to the formation of a bicyclic heterocyclic system. The versatility of this approach allows for the generation of a diverse range of N-heterocyclic carbene precursors and other valuable heterocyclic building blocks. beilstein-journals.org

A Scaffold for the Synthesis of Compound Libraries

In the field of drug discovery and materials science, the generation of compound libraries containing structurally diverse molecules is crucial for identifying new leads. This compound serves as an excellent scaffold for the creation of such libraries due to its two orthogonal reactive sites. nih.gov

The aldehyde can be derivatized through a wide range of reactions, such as reductive amination, olefination, and the formation of imines or oximes. Simultaneously or sequentially, the chloromethyl group can be subjected to nucleophilic substitution with a variety of nucleophiles, including amines, thiols, and alkoxides. This combinatorial approach allows for the rapid generation of a large number of distinct compounds from a single starting material. The resulting libraries of compounds can then be screened for biological activity or desirable material properties.

Table 2: Combinatorial Derivatization of this compound

| Reaction at Aldehyde | Reagent | Reaction at Chloromethyl Group | Nucleophile |

| Reductive Amination | Primary/Secondary Amine | Nucleophilic Substitution | Amine |

| Wittig Reaction | Phosphonium (B103445) Ylide | Nucleophilic Substitution | Thiol |

| Imine Formation | Primary Amine | Nucleophilic Substitution | Alkoxide |

| Oxime Formation | Hydroxylamine | Nucleophilic Substitution | Cyanide |

An Intermediate in the Development of Functional Polymers and Materials

The reactivity of this compound also extends to the field of polymer chemistry, where it can be utilized as a monomer or a precursor for the synthesis of functional polymers and responsive materials.

Precursors for Polymerization

The aldehyde and chloromethyl groups can be chemically modified to introduce polymerizable functionalities. For instance, the aldehyde could be converted into an acrylate (B77674) or methacrylate (B99206) group via a Wittig-type reaction or an aldol condensation followed by dehydration and esterification. The resulting monomer could then be polymerized using standard radical polymerization techniques. The chloromethyl group would remain intact on the polymer backbone, providing a reactive site for post-polymerization modification.

Alternatively, the chloromethyl group could be used to initiate certain types of polymerization or to attach the molecule to a polymer backbone. This would result in polymers bearing pendant aldehyde groups, which are valuable for further functionalization or for applications in areas such as bioconjugation and sensor development.

Monomers for Responsive Materials

The aldehyde functionality is known to participate in dynamic covalent chemistry, which is the basis for the development of responsive or "smart" materials. For example, the formation of imines from aldehydes and amines is a reversible reaction that is sensitive to pH. By incorporating this compound into a polymer network, it is possible to create materials that can change their properties, such as swelling or solubility, in response to external stimuli. rsc.org The chloromethyl group can be used to crosslink the polymer chains, providing mechanical stability to the material.

Analog Development and Structure-Activity Relationship Studies

The unique structural arrangement of this compound, with two distinct reactive sites, makes it an attractive starting point for the development of analog libraries for structure-activity relationship (SAR) studies. The cyclohexane ring provides a rigid, three-dimensional scaffold that can be systematically modified to explore the chemical space around a pharmacophore.

The aldehyde functionality can undergo a variety of chemical transformations, including reductive amination, oxidation to a carboxylic acid, and olefination reactions. These reactions allow for the introduction of a wide range of substituents, enabling the systematic evaluation of how different chemical groups at this position influence biological activity. For instance, in the development of enzyme inhibitors, the aldehyde itself can act as a warhead, forming covalent bonds with active site residues, or it can be converted into other functional groups to probe interactions with the target protein.

Simultaneously, the chloromethyl group serves as a handle for nucleophilic substitution reactions, allowing for the introduction of another layer of diversity. Various nucleophiles, such as amines, thiols, and alcohols, can displace the chloride, leading to the formation of a diverse set of analogs. This dual functionalization capacity is particularly valuable in optimizing lead compounds, where fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability is crucial.

While specific SAR studies centered on this compound are not extensively documented in publicly available literature, the principles of analog development using similar bifunctional scaffolds are well-established. For example, studies on cyclohexane-1,3-dione derivatives have demonstrated that substitutions on the cyclohexane ring significantly impact their biological activity against various cancer cell lines. This highlights the importance of the cyclohexane core in orienting functional groups for optimal interaction with biological targets.

To illustrate the potential for SAR studies, the following table outlines hypothetical modifications to the parent compound and the expected impact on properties relevant to drug discovery:

| Modification | Rationale for Biological Activity |

| Conversion of aldehyde to primary amine | Introduction of a basic center to interact with acidic residues in a target protein. |

| Oxidation of aldehyde to carboxylic acid | Introduction of an acidic group to form salt bridges or hydrogen bonds. |

| Reaction of chloromethyl group with various amines | Exploration of steric and electronic effects of different substituents on binding affinity. |

| Alteration of cyclohexane ring conformation | Investigation of the importance of the spatial arrangement of functional groups. |

Applications in Chemical Biology Research (e.g., synthesis of modified biomolecules)

The bifunctional nature of this compound also lends itself to applications in chemical biology, particularly in the synthesis of modified biomolecules and the development of chemical probes.

The aldehyde group can be utilized for bioconjugation, a process of chemically linking two molecules where at least one is a biomolecule. Aldehydes can react with hydrazide or aminooxy groups on proteins, peptides, or other biomolecules to form stable hydrazone or oxime linkages, respectively. This reaction is often used in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody that specifically targets cancer cells. In this context, a derivative of this compound could serve as a linker, with the aldehyde reacting with the biomolecule and the chloromethyl group (or a derivative thereof) attached to the drug.

Furthermore, the aldehyde functionality is a key component in the design of fluorescent probes for detecting specific biological molecules or processes. The reaction of the aldehyde with a fluorogenic amine can lead to a "turn-on" fluorescent signal, allowing for the visualization and quantification of the target.

The chloromethyl group, being a reactive electrophile, can be used to covalently label proteins or other macromolecules. This is a common strategy for identifying the binding partners of a small molecule or for irreversibly inhibiting an enzyme. A chemical probe based on the this compound scaffold could be designed to first bind to a target protein non-covalently, and then the chloromethyl group would react with a nearby nucleophilic amino acid residue, forming a permanent link.

The following table summarizes potential applications in chemical biology:

| Application | Role of this compound |

| Bioconjugation | As a bifunctional linker to connect a drug to a targeting biomolecule. |

| Chemical Probes | As a scaffold for developing fluorescent probes or activity-based probes. |

| Synthesis of Modified Peptides | The aldehyde can be used to cyclize or modify peptides to enhance their stability and activity. |

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.comjddhs.com For 1-(chloromethyl)cyclohexane-1-carbaldehyde, this involves moving away from traditional methods that may rely on hazardous reagents or produce significant waste. Future work could focus on several key areas:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. instituteofsustainabilitystudies.com

Use of Renewable Feedstocks: Investigating routes that begin from biomass-derived materials instead of petroleum-based starting points.

Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, bio-based solvents, or supercritical CO2. jddhs.comacs.org Water is often the preferred solvent due to its environmental benignity.

Energy Efficiency: Employing alternative energy sources such as microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption. acs.orgnih.gov

Table 1: Comparison of Hypothetical Synthetic Routes for this compound

| Metric | Hypothetical Traditional Route | Potential Greener Route |

|---|---|---|

| Starting Materials | Petroleum-derived cyclohexanone | Biomass-derived cyclohexanol (B46403) |

| Key Reagents | Stoichiometric chlorinating agents, strong mineral acids | Catalytic system, mild oxidants |

| Solvent | Dichloromethane, Benzene | Water, Ethanol, or solvent-free |

| Energy Input | High-temperature reflux | Microwave irradiation or ambient temperature |

| Atom Economy | Low to moderate | High |

| Waste Generated | Halogenated organic waste, acidic aqueous waste | Minimal, biodegradable waste |

Catalyst Development for Enhanced Selectivity and Efficiency in Transformations

Catalysis is a fundamental pillar of green chemistry, offering pathways to conduct reactions with higher efficiency and selectivity under milder conditions. jddhs.com For a molecule with two distinct reactive sites like this compound, chemoselectivity is paramount. Future catalyst development could target transformations of either the aldehyde or the chloromethyl group, while leaving the other intact.

Areas for investigation include:

Organocatalysis: Using small, metal-free organic molecules to catalyze reactions, which avoids the issue of heavy metal contamination in the final products. nano-ntp.com

Biocatalysis: Employing enzymes to carry out transformations with exceptional selectivity and under environmentally benign conditions, such as in aqueous media. mdpi.commdpi.com

Earth-Abundant Metal Catalysis: Developing catalysts based on iron, copper, or nickel as more sustainable alternatives to precious metals like palladium or platinum. nano-ntp.comopenaccessgovernment.org

Table 2: Potential Catalytic Transformations of this compound

| Transformation Target | Catalyst Type | Potential Reaction | Desired Outcome |

|---|---|---|---|

| Aldehyde Group | Chiral Organocatalyst | Asymmetric Aldol (B89426) Addition | Enantiomerically enriched β-hydroxy ketone |

| Chloromethyl Group | Iron-based Catalyst | Cross-Coupling Reaction | C-C bond formation without affecting the aldehyde |

| Both Groups | Dual Catalytic System | Tandem Cyclization | Rapid assembly of complex bicyclic structures |

Exploitation of Novel Reactivity Patterns

The unique structure of this compound, with an aldehyde and a primary chloride on a quaternary center, suggests the potential for uncovering novel reactivity. Organic chemistry repeatedly encounters common reaction patterns, often involving interactions between nucleophiles and electrophiles. libretexts.org Research could explore reaction pathways that are currently underexplored for this specific arrangement of functional groups.

Potential areas for exploration include:

Intramolecular Reactions: Designing conditions that promote reactions between the two functional groups within the same molecule, potentially leading to the formation of strained ring systems or unique bicyclic scaffolds.

Cascade Reactions: Initiating a sequence of transformations where the product of one reaction becomes the substrate for the next in a one-pot process, enabling the rapid construction of complex molecules. acs.org

Radical-Mediated Transformations: Utilizing radical intermediates to forge new bonds in ways that are complementary to traditional ionic reaction pathways. pearson.com

Advanced Computational Approaches for Predictive Modeling

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. grnjournal.us By using computer simulations, researchers can model reaction mechanisms, predict outcomes, and design new experiments with greater efficiency. grnjournal.usquantistry.com For this compound, computational methods can provide deep insights.

Key computational approaches include:

Density Functional Theory (DFT): DFT can be used to calculate the energies of reactants, products, and transition states, allowing for the mapping of entire reaction pathways. researchgate.netcoe.edu This can help identify the most likely mechanism and predict the feasibility of a proposed reaction. grnjournal.us

Machine Learning (ML): By training algorithms on large datasets of chemical reactions, ML models can predict reaction outcomes, suggest optimal conditions, and even identify novel reactivity patterns. beilstein-journals.orgsaiwa.airesearchgate.net This data-driven approach can accelerate the discovery and optimization of new transformations. researchgate.net

Table 3: Application of Computational Modeling to Research on this compound

| Research Question | Computational Tool | Predicted Outcome |

|---|---|---|

| What is the lowest energy pathway for a novel cyclization reaction? | Density Functional Theory (DFT) | Reaction coordinate diagram with activation barriers |

| Which catalyst is most likely to promote a selective cross-coupling? | High-throughput virtual screening | Ranking of potential catalysts based on predicted activity |

| What are the optimal conditions (temperature, solvent) for a known reaction? | Machine Learning (ML) Model | Optimized reaction parameters for maximizing yield |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers numerous advantages over traditional batch processing. thepharmamaster.comasynt.com These benefits include enhanced safety, precise control over reaction parameters, and improved scalability. thepharmamaster.comchemicalindustryjournal.co.uk When combined with automation, these platforms can dramatically accelerate the pace of chemical research and development. geneonline.comcognit.ca

Future research on this compound could leverage these technologies to:

Optimize Reaction Conditions: Automated flow systems can rapidly screen a wide range of temperatures, pressures, and residence times to quickly identify the optimal conditions for a given transformation. drreddys.com

Improve Safety: Handling hazardous intermediates or performing highly exothermic reactions is safer in small-volume continuous flow reactors. asynt.com

Enable Multistep Synthesis: Multiple reaction steps can be "telescoped" together in a continuous sequence, eliminating the need for isolation and purification of intermediates. mdpi.com This streamlines the synthesis of complex molecules derived from the starting aldehyde.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.